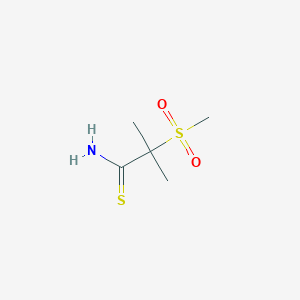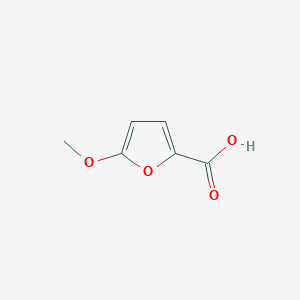![molecular formula C22H24N4O2 B2488527 1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396794-97-0](/img/structure/B2488527.png)
1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves reactions with substituted amines and triphosgene in the presence of a base. One approach for creating novel urea derivatives, as demonstrated in related compounds, involves the reaction of specific precursors to yield compounds with targeted functional groups, elucidated by spectral data including 1H NMR, 13C NMR, IR, MS, and HRMS (Shankar et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the conformation and configuration of urea derivatives. For instance, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, a compound with a related structure, was analyzed and found to have a triclinic crystal system, with urea linkages coplanar and forming intramolecular hydrogen bonds, analogous to a four-ring compound (Zhong et al., 1999).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including fusion with other reagents to yield triazolinone and oxadiazolinone derivatives, with the potential for pharmacological activity (Kametani et al., 1970). Additionally, the use of 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] as a condensing agent in syntheses of amide, ester, and urea under mild conditions highlights the versatility and reactivity of urea derivatives (Saegusa et al., 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined through techniques like X-ray diffraction and differential scanning calorimetry. These properties are crucial for understanding the behavior and applications of urea derivatives in various fields.
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interactions with various substrates, are essential for their application in chemical syntheses and potential biological activities. Studies on urea derivatives have shown a range of activities, from antimicrobial to cytotoxic, indicating their potential for development into useful chemical entities (Shankar et al., 2017).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Precursor to Synthesize New 1,3,4-Oxadiazole Derivatives : Shaymaa K. Younis explored the use of 3-Benzylidene Phthalide as a precursor to synthesize a series of 2,5-disubstituted 1,3,4-oxadiazoles. These compounds have potential applications in the development of novel materials and chemical intermediates due to their unique structural features (Younis, 2011).
Antioxidant Activity of 5-Aryl-1,3,4-oxadiazol-2-yl Derivatives : S. George et al. synthesized derivatives of 5-aryl-1,3,4-oxadiazol-2-yl and evaluated their antioxidant activities, suggesting potential applications in the development of antioxidant agents (George et al., 2010).
Medicinal Chemistry and Biological Activity
Synthesis of Cyclic Dipeptidyl Ureas : M. Sañudo et al. reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, highlighting their potential in drug development and as bioactive molecules (Sañudo et al., 2006).
Apoptosis Inducers and Anticancer Agents : Han-Zhong Zhang et al. discovered and synthesized a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as new apoptosis inducers and potential anticancer agents. This study highlights the therapeutic applications of oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Materials Science
- Hydrogel Formation and Physical Properties Tuning : G. Lloyd and J. Steed demonstrated that certain urea derivatives could form hydrogels whose rheology and morphology can be tuned by the identity of the anion. This work suggests applications in the design of materials with specific physical properties (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-10-6-7-13-18(16)23-21(27)25-22(14-8-3-9-15-22)20-24-19(26-28-20)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHJOBHQHGJIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)
![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)

![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

